Estriol tripropionate

Übersicht

Beschreibung

Estriol tripropionate, also known as estriol tripropanoate, is an estrogen medication. It is an ester of estriol, a naturally occurring estrogen. This compound is primarily used in hormone replacement therapy and has various clinical applications due to its estrogenic properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Estrioltripropionat wird durch Veresterung von Estriol mit Propionsäureanhydrid oder Propionylchlorid in Gegenwart einer Base wie Pyridin synthetisiert. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Temperatur um 0-5°C gehalten wird, um eine Zersetzung des empfindlichen Estriolmoleküls zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Estrioltripropionat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird durch Umkristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Estrioltripropionat unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden, um Estriol und Propionsäure zu ergeben.

Oxidation: Estrioltripropionat kann zu Estrontripropionat oxidiert werden.

Reduktion: Reduktionsreaktionen können Estrioltripropionat zurück zu Estradioltripropionat umwandeln.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, wie z. B. Salzsäure oder Natriumhydroxid.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden

Hydrolyse: Estriol und Propionsäure.

Oxidation: Estrontripropionat.

Reduktion: Estradioltripropionat.

Wissenschaftliche Forschungsanwendungen

Estrioltripropionat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen.

Biologie: Untersucht für seine Rolle in Zellprozessen und Hormonregulation.

Medizin: Wird in der Hormonersatztherapie eingesetzt, insbesondere bei Wechseljahresbeschwerden und Östrogenmangelzuständen.

Industrie: Wird bei der Formulierung von pharmazeutischen Produkten und Hormontherapien eingesetzt

Wirkmechanismus

Estrioltripropionat übt seine Wirkung aus, indem es an Östrogenrezeptoren in Zielzellen bindet. Sobald es gebunden ist, gelangt der Rezeptor-Liganden-Komplex in den Zellkern und reguliert die Genexpression, was zur Bildung von Boten-RNA führt. Diese mRNA interagiert mit Ribosomen, um spezifische Proteine zu produzieren, die die östrogenen Wirkungen von Estrioltripropionat auf die Zielzelle ausdrücken .

Wirkmechanismus

Estriol tripropionate exerts its effects by binding to estrogen receptors in target cells. Once bound, the receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA. This mRNA interacts with ribosomes to produce specific proteins that express the estrogenic effects of this compound on the target cell .

Vergleich Mit ähnlichen Verbindungen

Estrioltripropionat wird mit anderen Östrogenestern verglichen, wie z. B.:

- Estradiolvalerat

- Estronaceatat

- Estriolsuccinat

Einzigartigkeit

Estrioltripropionat ist einzigartig aufgrund seiner spezifischen Veresterung mit Propionsäure, die seine Pharmakokinetik und Pharmakodynamik beeinflusst. Es hat ein anderes Stoffwechselprofil und eine andere Wirkungsdauer im Vergleich zu anderen Östrogenestern .

Liste ähnlicher Verbindungen

- Estradiolvalerat

- Estronaceatat

- Estriolsuccinat

Biologische Aktivität

Estriol tripropionate is a synthetic derivative of estriol, a naturally occurring estrogen. It is primarily used in hormone replacement therapy (HRT) for menopausal women. Understanding the biological activity of this compound is crucial for its application in clinical settings, particularly regarding its effects on estrogen receptors and its potential therapeutic benefits.

This compound acts as an agonist for estrogen receptors, specifically ERα and ERβ. Its binding affinity to these receptors is significantly lower than that of estradiol, with relative binding affinities (RBA) reported as follows:

- ERα : 11-14% of estradiol

- ERβ : 18-21% of estradiol

This lower potency suggests that this compound may have a milder estrogenic effect, which can be beneficial in minimizing side effects associated with stronger estrogens .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

| Parameter | Value |

|---|---|

| Protein Binding | 92% (Albumin: 91%, SHBG: 1%) |

| Metabolism | Liver, intestines |

| Elimination Half-Life | Oral: 5–10 hours; IM: 1.5–5.3 hours; IV: 20 minutes |

| Excretion | Urine (>95% as conjugates) |

These characteristics indicate that this compound is rapidly metabolized and excreted, which may influence dosing regimens in clinical practice .

Clinical Applications

This compound is utilized in various therapeutic contexts, particularly in HRT for alleviating menopausal symptoms. A study involving compounded bioidentical hormone therapy demonstrated significant improvements in quality-of-life measures among peri/postmenopausal women receiving treatment with estriol and estradiol. Key findings included:

- Reduction in Greene Climacteric Scale scores

- Improvements in anxiety and depression scales

- Favorable changes in cardiovascular biomarkers such as C-reactive protein and fibrinogen .

Case Study 1: Hormone Replacement Therapy

A prospective cohort study examined the long-term effects of compounded bioidentical hormone therapy including this compound. The study involved 300 women who received treatment over eight weeks. Results indicated:

- Significant relief from menopausal symptoms

- No adverse effects on prothrombotic potential

- Improvements in metabolic parameters such as fasting glucose and triglycerides .

Case Study 2: Cancer Research Implications

Research has shown that estriol can inhibit the proliferation of certain cancer cells by blocking the G protein-coupled estrogen receptor (GPER). This property may provide a therapeutic avenue for managing hormone-sensitive cancers, particularly triple-negative breast cancer. Estriol's antagonistic action at high concentrations suggests potential for use in combination therapies to mitigate the effects of more potent estrogens like estradiol .

Summary of Biological Effects

The biological activity of this compound encompasses a range of effects that are beneficial for menopausal women while also presenting potential applications in cancer therapy. Its lower potency compared to other estrogens may reduce the risk of adverse effects associated with higher doses.

Key Biological Effects:

- Estrogenic Activity : Agonist for ERα and ERβ with lower potency.

- Cardiovascular Benefits : Positive impact on inflammatory markers and metabolic health.

- Cancer Cell Modulation : Potential inhibitory effects on hormone-sensitive cancers.

Eigenschaften

CAS-Nummer |

2236-31-9 |

|---|---|

Molekularformel |

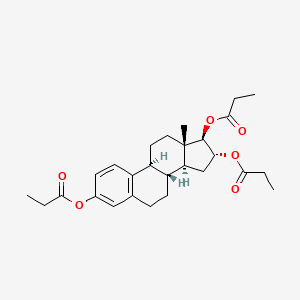

C27H36O6 |

Molekulargewicht |

456.6 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,16R,17R)-13-methyl-3,17-di(propanoyloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl] propanoate |

InChI |

InChI=1S/C27H36O6/c1-5-23(28)31-17-9-11-18-16(14-17)8-10-20-19(18)12-13-27(4)21(20)15-22(32-24(29)6-2)26(27)33-25(30)7-3/h9,11,14,19-22,26H,5-8,10,12-13,15H2,1-4H3/t19-,20-,21+,22-,26+,27+/m1/s1 |

InChI-Schlüssel |

ONMZMZJEZHMWQL-REUUDLSRSA-N |

SMILES |

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Isomerische SMILES |

CCC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@H]1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Kanonische SMILES |

CCC(=O)OC1CC2C3CCC4=C(C3CCC2(C1OC(=O)CC)C)C=CC(=C4)OC(=O)CC |

Key on ui other cas no. |

2236-31-9 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.